molecular formula C15H13N3O2 B15145763 1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione

1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione

Cat. No.: B15145763
M. Wt: 267.28 g/mol
InChI Key: AHESAZOCYYCQCH-UHFFFAOYSA-N
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Description

1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 1-methylimidazole with 3-phenylprop-2-en-1-aldehyde in the presence of a suitable catalyst can yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2H-imidazo[1,2-a][1,3]diazole-3,5-dione: Lacks the phenylprop-2-en-1-ylidene group, resulting in different chemical and biological properties.

    6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness

1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the methyl and phenylprop-2-en-1-ylidene groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

6-cinnamylidene-1-methyl-2H-imidazo[1,2-a]imidazole-3,5-dione

InChI

InChI=1S/C15H13N3O2/c1-17-10-13(19)18-14(20)12(16-15(17)18)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

AHESAZOCYYCQCH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N2C1=NC(=CC=CC3=CC=CC=C3)C2=O

Origin of Product

United States

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